molecular formula C11H12FNO2 B12981691 (R)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride

(R)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride

Cat. No.: B12981691
M. Wt: 209.22 g/mol
InChI Key: XKBLOUKUUZVECM-SNVBAGLBSA-N
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Description

®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a carboxylic acid group attached to a tetrahydronaphthalene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydronaphthalene Ring: The initial step involves the construction of the tetrahydronaphthalene ring system through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The amino group is introduced through a nucleophilic substitution reaction, typically using an amine source such as ammonia or an amine derivative.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), amine derivatives, electrophilic fluorinating agents

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development targeting specific diseases.

    Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
  • (S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride
  • 5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Uniqueness

®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a fluorine atom. This combination of features allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

(5R)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H12FNO2/c12-6-4-8-7(2-1-3-10(8)13)9(5-6)11(14)15/h4-5,10H,1-3,13H2,(H,14,15)/t10-/m1/s1

InChI Key

XKBLOUKUUZVECM-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC(=C2)F)C(=O)O)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)F)C(=O)O)N

Origin of Product

United States

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